

An In-depth Technical Guide to TS 155-2 (JBIR-100)

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B15564401

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Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by *Streptomyces* species. This compound has garnered interest due to its diverse biological activities, primarily as an inhibitor of thrombin-stimulated calcium entry and as an antimicrobial agent. This guide provides a comprehensive overview of the available technical information on **TS 155-2**, including its chemical properties, known biological activities, and detailed experimental protocols. The information is intended to support further research and development efforts related to this compound.

Chemical and Physical Properties

TS 155-2 is a complex macrocyclic lactone with the following properties:

Property	Value
Synonyms	JBIR-100
CAS Number	1314486-37-7
Molecular Formula	C ₃₉ H ₆₀ O ₁₁
Molecular Weight	704.89 g/mol
Appearance	White solid
Solubility	Soluble in DMSO, DMF, ethanol, and methanol
Storage	-20°C

Biological Activities and Mechanism of Action

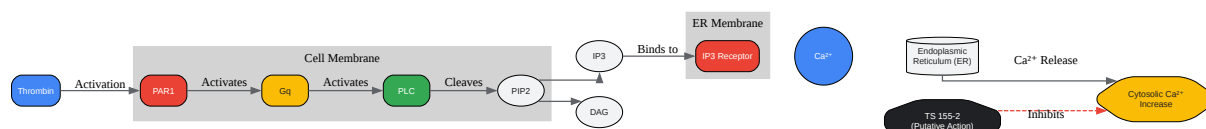
TS 155-2 has demonstrated multiple biological activities, with the most prominent being the inhibition of thrombin-stimulated intracellular calcium mobilization and antimicrobial effects.

Inhibition of Thrombin-Stimulated Calcium Entry

TS 155-2 is reported to block the influx of calcium (Ca²⁺) into cells following stimulation by thrombin. Thrombin activates Protease-Activated Receptors (PARs), primarily PAR1 on platelets and other cells, which initiates a signaling cascade leading to an increase in intracellular calcium concentration. This process is crucial for platelet aggregation and other cellular responses. While the precise mechanism of inhibition by **TS 155-2** is not fully elucidated, it is proposed to interfere with this signaling pathway.

Signaling Pathway of Thrombin-Induced Calcium Release

The following diagram illustrates the general signaling pathway initiated by thrombin binding to PAR1, leading to intracellular calcium release. The putative point of action for **TS 155-2** is indicated.



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Caption: Thrombin-PAR1 signaling leading to intracellular calcium release.

Antimicrobial Activity

TS 155-2 exhibits antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the perturbation and depolarization of the bacterial cell membrane.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of **TS 155-2** (JBIR-100) against a panel of microorganisms.

Microorganism	Strain	MIC (μM)
Bacillus subtilis	ATCC 6633	8
Bacillus sp.	Al Hakam	4
Staphylococcus aureus	USA300	4
Enterococcus faecalis	V583	16
Enterococcus faecium	16	
Mycobacterium smegmatis	mc ² 155	>64
Escherichia coli	ATCC 25922	>64
Pseudomonas aeruginosa	PAO1	>64
Candida albicans	ATCC 90028	>128
Saccharomyces cerevisiae	S288C	>64
Debaryomyces hansenii	>64	

V-ATPase Inhibition

Some reports suggest that **TS 155-2**, as a member of the hygrolidin family of macrocycles, may act as an inhibitor of vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are proton pumps essential for the acidification of intracellular compartments. However, direct experimental evidence and quantitative data for the V-ATPase inhibitory activity of **TS 155-2** are currently limited.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for microbroth dilution assays.

Materials:

- **TS 155-2** (JBIR-100) stock solution in DMSO.
- Appropriate culture medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-well microtiter plates.
- Microorganism suspension equivalent to a 0.5 McFarland standard.

Procedure:

- Prepare a serial two-fold dilution of **TS 155-2** in the appropriate culture medium in a 96-well plate. The final concentration range should typically span from 64 μM down to 0.125 μM .
- Inoculate each well with the microorganism suspension to achieve a final concentration of approximately 5×10^5 CFU/mL for bacteria or $0.5\text{-}2.5 \times 10^3$ CFU/mL for fungi.
- Include a positive control (microorganism with no compound) and a negative control (medium only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Bacterial Membrane Depolarization Assay

This protocol describes a method to assess the effect of **TS 155-2** on the membrane potential of bacterial cells using a fluorescent dye.

Materials:

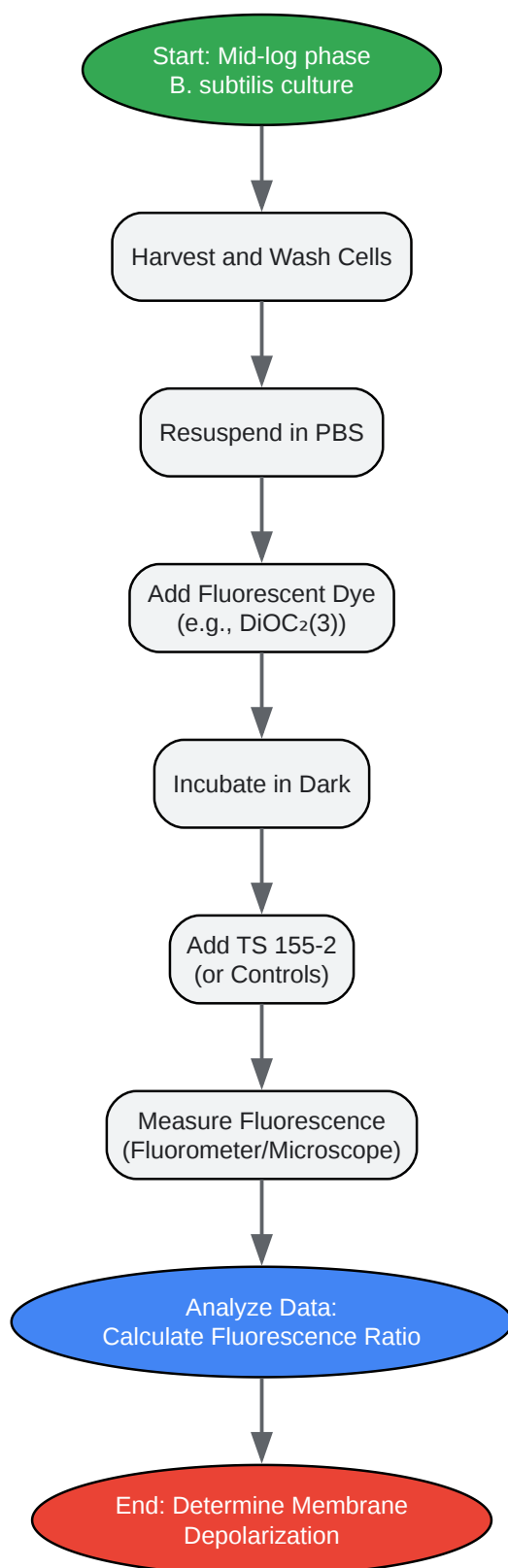
- *Bacillus subtilis* culture in mid-logarithmic growth phase.
- **TS 155-2** (JBIR-100) stock solution in DMSO.
- Membrane potential-sensitive fluorescent dye (e.g., DiOC₂(3)).

- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for membrane depolarization.
- Phosphate-buffered saline (PBS).
- Fluorometer or fluorescence microscope.

Procedure:

- Harvest and wash the bacterial cells and resuspend them in PBS to a defined optical density (e.g., OD₆₀₀ of 0.2).
- Add the fluorescent dye to the cell suspension at a final concentration of ~1 μ M and incubate in the dark for 15-30 minutes to allow for dye uptake.
- Add varying concentrations of **TS 155-2** to the dye-loaded cells. Include a vehicle control (DMSO) and a positive control (CCCP).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye. For DiOC₂(3), changes in the ratio of red to green fluorescence indicate membrane depolarization.
- Record the fluorescence changes over time to determine the kinetics of membrane depolarization.

Experimental Workflow for Membrane Depolarization Assay



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Caption: Workflow for the bacterial membrane depolarization assay.

Representative Protocol for Intracellular Calcium Measurement

While a specific protocol for **TS 155-2** is not available, this representative protocol using a fluorescent calcium indicator like Fura-2 AM can be adapted to study its effect on thrombin-induced calcium mobilization in a suitable cell line (e.g., platelets, endothelial cells).

Materials:

- Adherent cells cultured on glass coverslips or in a 96-well black-walled plate.
- Fura-2 AM stock solution in DMSO.
- Pluronic F-127.
- HEPES-buffered saline (HBS).
- Thrombin solution.
- **TS 155-2** solution.
- Fluorescence microscope or plate reader capable of ratiometric measurements.

Procedure:

- Cell Loading:
 - Wash the cells with HBS.
 - Prepare a loading buffer containing Fura-2 AM (typically 2-5 μ M) and Pluronic F-127 (0.02%) in HBS.
 - Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
- Measurement:

- Place the coverslip or plate in the imaging setup.
- Obtain a baseline fluorescence ratio by exciting the cells alternately at 340 nm and 380 nm and measuring the emission at ~510 nm.
- To test the inhibitory effect, pre-incubate the cells with the desired concentration of **TS 155-2** for a specific period.
- Stimulate the cells with thrombin.
- Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
- Compare the calcium response in the presence and absence of **TS 155-2** to determine its inhibitory effect.

Representative Protocol for V-ATPase Activity Assay

This is a general protocol for measuring the activity of V-ATPase from a purified enzyme or membrane fraction preparation, which can be used to screen for inhibitory compounds like **TS 155-2**.

Materials:

- Purified V-ATPase or membrane vesicles enriched in V-ATPase.
- Assay buffer (e.g., MOPS-Tris buffer, pH 7.0, containing MgCl₂ and KCl).
- ATP solution.
- **TS 155-2** solution.
- Malachite green reagent for phosphate detection.

Procedure:

- Pre-incubate the purified enzyme or membrane vesicles with various concentrations of **TS 155-2** in the assay buffer for a defined period at a specific temperature (e.g., 37°C).

- Initiate the reaction by adding ATP to a final concentration in the millimolar range.
- Allow the reaction to proceed for a set time (e.g., 15-30 minutes).
- Stop the reaction by adding a quenching solution (e.g., SDS).
- Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green assay. The absorbance is typically read at around 620-650 nm.
- Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of **TS 155-2** to the activity of a vehicle control. Determine the IC₅₀ value from a dose-response curve.

Future Directions

While **TS 155-2** shows promise as a biologically active compound, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

- Detailed Mechanism of Action: Elucidating the precise molecular target and mechanism by which **TS 155-2** inhibits thrombin-stimulated calcium entry.
- Quantitative Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **TS 155-2** to improve potency and selectivity.
- In Vivo Efficacy and Safety: Evaluating the therapeutic effects and toxicological profile of **TS 155-2** in relevant animal models of thrombosis, inflammation, and microbial infections.
- V-ATPase Inhibition Confirmation: Conducting direct enzymatic assays to confirm and quantify the inhibitory activity of **TS 155-2** against V-ATPase.

Conclusion

TS 155-2 (JBIR-100) is a fascinating natural product with a range of biological activities that warrant further investigation. This guide consolidates the current knowledge on this compound and provides detailed protocols to facilitate future research. The continued exploration of **TS 155-2** and its derivatives could lead to the development of novel therapeutic agents for a variety of diseases.

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